molecular formula C21H19N3S B2566249 5,7-dimethyl-6-[(E)-3-phenyl-2-propenyl]-3-(3-thienyl)pyrazolo[1,5-a]pyrimidine CAS No. 865660-41-9

5,7-dimethyl-6-[(E)-3-phenyl-2-propenyl]-3-(3-thienyl)pyrazolo[1,5-a]pyrimidine

Cat. No.: B2566249
CAS No.: 865660-41-9
M. Wt: 345.46
InChI Key: XDFOTSDYMPRRPM-RMKNXTFCSA-N
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Description

5,7-dimethyl-6-[(E)-3-phenyl-2-propenyl]-3-(3-thienyl)pyrazolo[1,5-a]pyrimidine is a useful research compound. Its molecular formula is C21H19N3S and its molecular weight is 345.46. The purity is usually 95%.
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Scientific Research Applications

Antimicrobial Applications

Pyrazolo[1,5-a]pyrimidine derivatives have been synthesized and evaluated for their antimicrobial activities. Studies have shown that these compounds exhibit significant antibacterial and antifungal activities, with certain derivatives demonstrating potent inhibitory effects against various strains of bacteria and fungi. For example, Kumar et al. (2014) reported the synthesis of pyrimidine pyrazole heterocycles with notable antimicrobial activity, highlighting the potential of these compounds in addressing drug resistance issues (Kumar et al., 2014).

Anticancer Applications

Research has also explored the anticancer properties of pyrazolo[1,5-a]pyrimidine derivatives. These compounds have been found to possess anticancer and anti-5-lipoxygenase activities, suggesting their potential as therapeutic agents in cancer treatment. For instance, Rahmouni et al. (2016) synthesized a novel series of pyrazolopyrimidines derivatives and evaluated their efficacy against cancer cell lines, highlighting their potential in anticancer drug development (Rahmouni et al., 2016).

Synthetic Methodologies and Structural Analysis

The synthesis and structural analysis of pyrazolo[1,5-a]pyrimidine derivatives have been a focus of research, with studies detailing efficient synthetic routes and the characterization of these compounds. Salem et al. (2015) discussed the regioselective synthesis of fused heterocycles, including pyrazolo[1,5-a]pyrimidine, under thermal and microwave irradiation conditions, contributing to the understanding of their chemical properties and potential applications (Salem et al., 2015).

Analgesic and Anti-inflammatory Applications

Some pyrazolo[1,5-a]pyrimidine derivatives have been evaluated for their analgesic and anti-inflammatory activities, offering insights into their potential as non-steroidal anti-inflammatory drugs (NSAIDs). Research has identified compounds within this class that exhibit significant analgesic and anti-inflammatory effects without the gastrointestinal side effects commonly associated with traditional NSAIDs (Shaaban et al., 2008).

Novel Biological Activities

Further investigations have revealed a broad spectrum of biological activities associated with pyrazolo[1,5-a]pyrimidine derivatives, including their role as RNA polymerase inhibitors and their antimicrobial efficacy against specific pathogens. These studies underscore the versatility of pyrazolo[1,5-a]pyrimidine derivatives in scientific research and their potential for developing new therapeutic agents (Abdallah & Elgemeie, 2022).

Properties

IUPAC Name

5,7-dimethyl-6-[(E)-3-phenylprop-2-enyl]-3-thiophen-3-ylpyrazolo[1,5-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N3S/c1-15-19(10-6-9-17-7-4-3-5-8-17)16(2)24-21(23-15)20(13-22-24)18-11-12-25-14-18/h3-9,11-14H,10H2,1-2H3/b9-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDFOTSDYMPRRPM-RMKNXTFCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NC2=C(C=NN12)C3=CSC=C3)C)CC=CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(=NC2=C(C=NN12)C3=CSC=C3)C)C/C=C/C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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